N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide
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Overview
Description
The compound “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves several steps. In one study, a series of pyrazolo[3,4-d]pyrimidine and urea hybrids were designed, synthesized, and evaluated for their anticancer activity . Another study reported the synthesis of 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocycle . The molecule also contains a fluorophenyl group, a methylthio group, and a benzamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are likely to be complex and involve multiple steps. One study reported the use of both green and conventional methods for the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives .Scientific Research Applications
Antiviral Applications
One of the prominent applications of benzamide-based compounds includes their potential antiviral activities. A study by Hebishy et al. (2020) discusses a new route to the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus activities. Specifically, compounds synthesized demonstrated substantial antiviral activities against the H5N1 strain, suggesting a promising avenue for treating avian influenza viruses (Hebishy, Salama, & Elgemeie, 2020).
Anticancer Applications
Another application is in the realm of anticancer research. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, assessing their cytotoxic activities against cancer cell lines. These compounds exhibited potential as anticancer and anti-5-lipoxygenase agents, pointing to their utility in developing new cancer therapies (Rahmouni et al., 2016).
Herbicidal Activity
The compound has also found applications in agriculture, specifically in herbicidal activity. Luo et al. (2019) reported the synthesis of novel benzamido-pyrazolopyrimidin-4-one derivatives displaying remarkable herbicidal activity. These findings suggest the potential of such compounds in developing new herbicides to control weed growth in crops (Luo, Li, Kang, Sun, & Wang, 2019).
Antimicrobial Applications
Furthermore, compounds related to the chemical structure have been evaluated for their antimicrobial properties. El‐Wahab et al. (2015) synthesized heterocyclic compounds showing promising antimicrobial effects when incorporated into coatings, indicating the potential for such compounds in preventing microbial growth on various surfaces (El‐Wahab, Saleh, Zayed, & El-Sayed, 2015).
Neurodegenerative Disease Research
Lastly, compounds resembling N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide have been explored for their potential in treating cognitive impairment associated with neurodegenerative diseases. Li et al. (2016) identified a clinical candidate for Phase I clinical development, showing efficacy in vivo and suggesting a promising approach to treating cognitive deficits (Li et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with the RyR, potentially acting as an activator . This interaction results in changes to the receptor’s function, which can lead to the death of the insect .
Biochemical Pathways
The compound’s interaction with the RyR affects the calcium signaling pathway in insects . This pathway is crucial for various cellular processes, including muscle contraction and neurotransmitter release . Disruption of this pathway can lead to paralysis and death in insects .
Pharmacokinetics
Similar compounds have shown moderate to high activities at various concentrations , suggesting that this compound may also have good bioavailability.
Result of Action
The compound’s action on the RyR leads to disruption of calcium signaling in insects, resulting in paralysis and death . In tests, the compound showed 84% larvicidal activity against the diamondback moth (Plutella xylostella) at a concentration of 0.1 mg/L .
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2S/c1-13-11-19(26-21(32)16-5-3-4-6-18(16)34-2)31(29-13)23-27-20-17(22(33)28-23)12-25-30(20)15-9-7-14(24)8-10-15/h3-12H,1-2H3,(H,26,32)(H,27,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJRILSWCJGNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2SC)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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